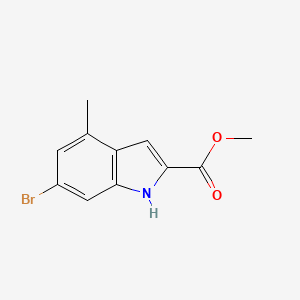

Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

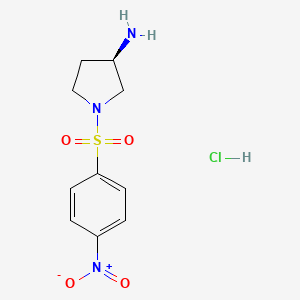

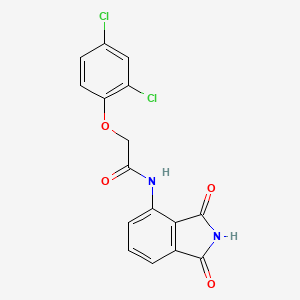

“Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C10H8BrNO2 . It has an average mass of 254.080 Da and a monoisotopic mass of 252.973831 Da . This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Molecular Structure Analysis

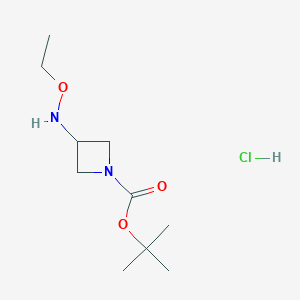

The molecular structure of “this compound” consists of a bromine atom attached to the 6th position of an indole ring, a methyl group attached to the 4th position, and a carboxylate group attached to the 2nd position .Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its empirical formula is C10H8BrNO2, and it has a SMILES string representation of COC(C1=C2C=CNC2=CC(Br)=C1)=O .科学的研究の応用

Chemical Reactions and Synthesis Processes

Reaction with N-Bromosuccinimide : Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate undergoes conversion into tetrahydro, dihydro, and dehydro esters when treated with N-bromosuccinimide. This demonstrates the compound's reactivity towards bromination and its potential in synthesizing diverse indole derivatives (Irikawa et al., 1989).

Synthesis of Brominated Tryptophan Alkaloids : Investigation into Thorectandra and Smenospongia sponges led to the identification of brominated tryptophan derivatives, highlighting the natural occurrence and biological relevance of brominated indole compounds. This research suggests the ecological and biochemical significance of such compounds (Segraves & Crews, 2005).

Regioselective Dibromination : Methyl indole-3-carboxylate's treatment with bromine leads to regioselective dibromination, yielding methyl 5,6-dibromoindole-3-carboxylate. This process showcases the synthetic utility of brominated indole derivatives in organic chemistry, providing a pathway to synthesize complex molecules (Parsons et al., 2011).

Conformationally Constrained Tryptophan Derivatives : Synthesis of novel 3,4-fused tryptophan analogues, which are designed for peptide/peptoid conformation elucidation studies. This indicates the role of methyl 6-bromo-4-methyl-1H-indole-2-carboxylate in the synthesis of bioactive molecules and its contribution to understanding peptide structure and function (Horwell et al., 1994).

Potential Applications

Identification of Impurities : Demonstrated by the isolation and identification of a major impurity in a bulk drug candidate, showcasing the compound's significance in pharmaceutical quality control and the development of analytical methodologies (Li et al., 2007).

Synthetic Building Blocks : Utilized in the synthesis of diverse indole derivatives, indicating its versatility as a building block in organic synthesis and its potential applications in designing novel compounds for various scientific and industrial purposes (Akbari & Faryabi, 2023).

Safety and Hazards

将来の方向性

The future directions for “Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate” could involve further exploration of its potential uses in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . Additionally, the development of novel synthesis methods for indole derivatives, including this compound, is an area of ongoing research .

作用機序

- The primary target of Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate is likely a specific receptor or enzyme within the cell. Unfortunately, specific information about the exact target remains limited in the available literature .

Target of Action

Keep in mind that this information is based on existing literature, and ongoing studies may reveal more insights in the future . 🌱🔬

特性

IUPAC Name |

methyl 6-bromo-4-methyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-6-3-7(12)4-9-8(6)5-10(13-9)11(14)15-2/h3-5,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIBAOMPXPDFGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=C(N2)C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2638876.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2638877.png)

![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,4-difluorobenzamide](/img/structure/B2638887.png)

![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-4-carboxamide](/img/structure/B2638889.png)

![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2638894.png)